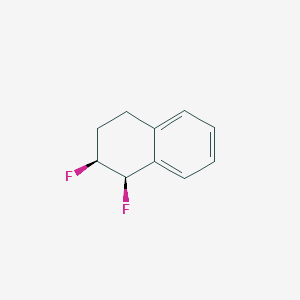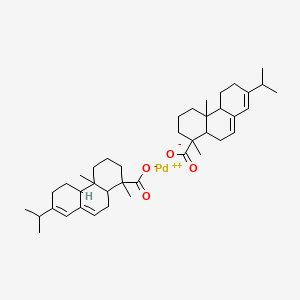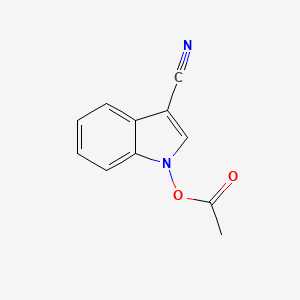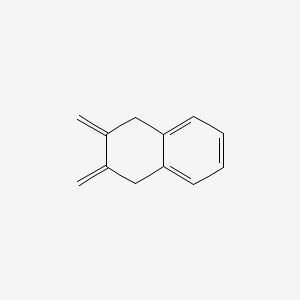
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is a bicyclic hydrocarbon with the molecular formula C12H12 It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, and two methylene groups are introduced at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring system.
Another method involves the use of activated carbon-supported molybdenum carbides, which facilitate the transformation of naphthalene to the desired tetrahydro derivative . This process is often conducted under controlled conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- may involve large-scale hydrogenation reactors. These reactors operate under high pressure and temperature, utilizing catalysts such as platinum or palladium to achieve efficient hydrogenation. The process is carefully monitored to ensure consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The methylene groups at the 2 and 3 positions can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into potential pharmaceutical applications of the compound is ongoing, with studies exploring its effects on different biological targets.
Industry: It is used as a solvent and in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully hydrogenated naphthalene ring system.
2-Methyltetralin: A derivative with a methyl group at the 2 position.
1,2,3,4-Tetrahydro-1-naphthol: A hydroxylated derivative of tetralin.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-2,3-bis(methylene)- is unique due to the presence of methylene groups at the 2 and 3 positions. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
65957-27-9 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,3-dimethylidene-1,4-dihydronaphthalene |
InChI |
InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
ALIGMBZLWCPWKT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2=CC=CC=C2CC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


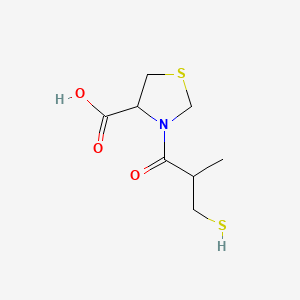

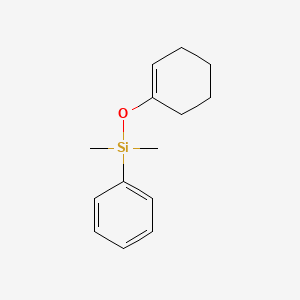

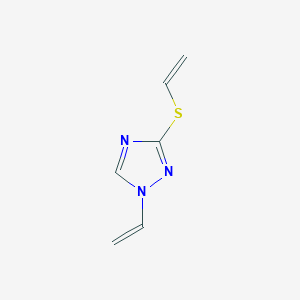
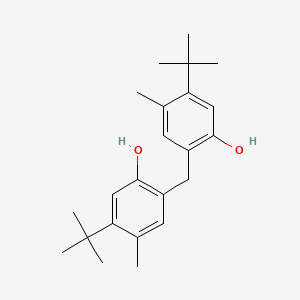

![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
